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Compound Name: (E)-GW 4064

Cat. No.: B1672463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-GW 4064 is a potent, selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a

nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose

metabolism.[1][2] Initially identified as a valuable chemical tool for elucidating the physiological

functions of FXR, (E)-GW 4064 has been instrumental in preclinical studies investigating

metabolic diseases such as dyslipidemia, diabetes, and obesity, as well as its potential in

cancer therapy.[3][4] This technical guide provides a detailed overview of the chemical

properties, biological activity, and experimental applications of (E)-GW 4064, with a focus on its

mechanism of action and relevant experimental protocols.

Chemical Structure and Properties
(E)-GW 4064 is chemically described as 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-

methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid.[1][3] Its structure features a

central stilbene moiety, which contributes to some of its physicochemical properties, including

potential UV light instability.[5]
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Property Value Reference

IUPAC Name

3-[2-[2-chloro-4-[[3-(2,6-

dichlorophenyl)-5-(1-

methylethyl)-4-

isoxazolyl]methoxy]phenyl]eth

enyl]-benzoic acid

[1][3]

CAS Number 278779-30-9 [3]

Molecular Formula C₂₈H₂₂Cl₃NO₄ [3]

Formula Weight 542.8 g/mol [3]

SMILES

ClC(C=CC=C1Cl)=C1C2=NOC

(C(C)C)=C2COC(C=C3)=CC(

Cl)=C3/C=C/C4=CC(C(O)=O)=

CC=C4

[3]

InChI Key
BYTNEISLBIENSA-

MDZDMXLPSA-N
[1][3]

Biological Activity and Quantitative Data
(E)-GW 4064 is a high-affinity agonist for FXR, demonstrating potent activation in a variety of

cell-based and in vivo models. However, it is crucial to note that at higher concentrations, (E)-
GW 4064 can exhibit off-target effects, particularly on G protein-coupled receptors (GPCRs).

Farnesoid X Receptor (FXR) Agonism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://pmc.ncbi.nlm.nih.gov/articles/PMC5414852/
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Species/Cell
Line

Assay Type Reference

EC₅₀ 15 nM -
FXR Agonist

Assay
[1][2]

EC₅₀ 65 nM CV-1

FXR Transient

Transfection

Assay

[4]

EC₅₀ 80 nM
CV-1 (mouse

FXR)

Reporter Gene

Assay
[4]

EC₅₀ 90 nM
CV-1 (human

FXR)

Reporter Gene

Assay
[4]

ED₅₀ 20 mg/kg Rat

Serum

Triglyceride

Lowering (in

vivo)

[6]

Off-Target Activity (GPCRs)
Receptor Parameter Value Assay Type Reference

Histamine H1

Receptor
Kᵢ 4.10 µM

Radioligand

Binding Assay
[7]

Histamine H2

Receptor
Kᵢ 6.33 µM

Radioligand

Binding Assay
[7]

Pharmacokinetic Properties
Parameter Value Species Route Reference

Oral

Bioavailability
10% Rat Oral gavage [6]

Half-life (t₁/₂) 3.5 h Rat Oral gavage [6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/Schematic-diagram-and-structure-of-FXR-A-Organization-of-FXR-B-Schematic-diagram-of_fig2_351032075
https://www.mdpi.com/1422-0067/24/23/16932
https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2217024
https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2217024
https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2217024
https://www.selleckchem.com/products/gw-4064.html
https://www.researchgate.net/figure/FXR-independent-activation-of-luciferase-reporters-by-GW4064-A-FXR-mRNA-and-protein_fig1_260561453
https://www.researchgate.net/figure/FXR-independent-activation-of-luciferase-reporters-by-GW4064-A-FXR-mRNA-and-protein_fig1_260561453
https://www.selleckchem.com/products/gw-4064.html
https://www.selleckchem.com/products/gw-4064.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytotoxicity
Cell Line Parameter Value Reference

HCT116 IC₅₀ 6.9 µM [4]

CT26 IC₅₀ 6.4 µM [4]

Signaling Pathways
Primary Signaling Pathway: FXR Activation
(E)-GW 4064, upon entering the cell, binds to the ligand-binding domain of FXR. This induces a

conformational change, leading to the dissociation of corepressors and recruitment of

coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).

This complex translocates to the nucleus and binds to specific DNA sequences known as

Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. A

key target gene is the Small Heterodimer Partner (SHP), which in turn represses the

expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid

synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
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Caption: Canonical FXR signaling pathway activated by (E)-GW 4064.
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Off-Target Signaling: GPCR Modulation
Studies have revealed that (E)-GW 4064 can interact with and modulate the activity of several

GPCRs, most notably histamine receptors.[3][8] This FXR-independent signaling can lead to

the activation of downstream pathways involving cyclic AMP (cAMP) and intracellular calcium

(Ca²⁺) mobilization, which can influence cellular processes such as apoptosis.[3][9] This off-

target activity is an important consideration when interpreting experimental results, particularly

at higher concentrations of the compound.

Off-Target GPCR Signaling of GW4064
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Click to download full resolution via product page

Caption: Off-target signaling of (E)-GW 4064 via histamine receptors.

Experimental Protocols
FXR Transient Transfection and Reporter Gene Assay
This assay is used to quantify the ability of (E)-GW 4064 to activate FXR-mediated gene

transcription.

Methodology:

Cell Culture: CV-1 cells are maintained in DMEM high glucose medium. For transfection,

cells are plated in DMEM-F12 phenol-red-free medium containing 5% charcoal/dextran-

treated fetal bovine serum.[4]

Transfection: Cells are co-transfected with an FXR expression vector (e.g., for human or

mouse FXR), an FXR-responsive reporter plasmid containing FXREs upstream of a

luciferase gene, and a control plasmid (e.g., expressing β-galactosidase or Renilla

luciferase) for normalization of transfection efficiency.

Treatment: Following transfection (typically 12-24 hours), the medium is replaced with fresh

medium containing various concentrations of (E)-GW 4064 or vehicle control (e.g., 0.1%

DMSO).

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter

gene expression.

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured

using a luminometer. The activity of the control reporter is also measured.

Data Analysis: Luciferase activity is normalized to the control reporter activity. The fold

induction relative to the vehicle control is calculated, and EC₅₀ values are determined by

plotting the fold induction against the log of the compound concentration.
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FXR Reporter Gene Assay Workflow
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Caption: Workflow for a typical FXR reporter gene assay.
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In Vitro Apoptosis Assay
This protocol is used to assess the pro-apoptotic effects of (E)-GW 4064 on cancer cell lines.

Methodology:

Cell Seeding: HCT116 or CT26 cells are seeded in 6-well plates at a density of 3 x 10⁵

cells/well and allowed to adhere overnight.[4]

Treatment: The culture medium is replaced with fresh medium containing the desired

concentrations of (E)-GW 4064 or vehicle control.

Incubation: Cells are incubated for 24 hours.[4]

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and

resuspended in binding buffer.

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 10-15 minutes

in the dark, according to the manufacturer's instructions.

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and

compared to the vehicle control.

Conclusion
(E)-GW 4064 is a foundational tool in the study of Farnesoid X Receptor biology. Its high

potency and selectivity for FXR have enabled significant advances in understanding the

receptor's role in metabolic homeostasis. However, researchers must remain cognizant of its

potential for off-target effects at higher concentrations, which can be mediated through GPCRs.

The data and protocols presented in this guide offer a comprehensive resource for the effective

and informed use of (E)-GW 4064 in a research setting. Careful experimental design, including

appropriate dose-response studies and consideration of the cellular context, is essential for

accurately interpreting the biological effects of this important chemical probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2217024
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2217024
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.benchchem.com/product/b1672463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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